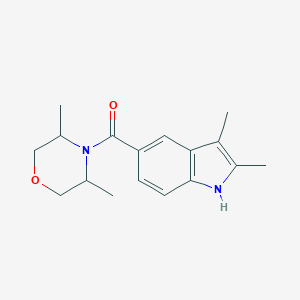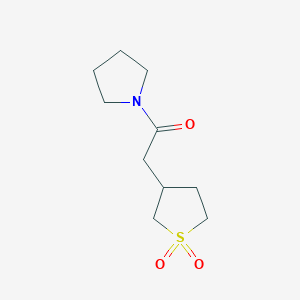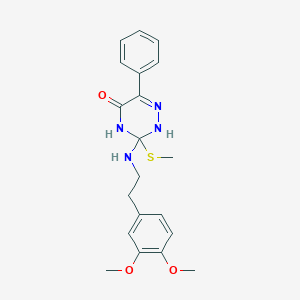![molecular formula C15H9N3O B241683 Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)
Quinazolino[4,3-b]quinazolin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolino[4,3-b]quinazolin-8-one, also known as QQQ-8, is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of quinazoline, which is a class of organic compounds that possess a variety of biological activities, including antitumor, antiviral, and anti-inflammatory properties. QQQ-8 has been found to exhibit similar biological activities, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of Quinazolino[4,3-b]quinazolin-8-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of protein kinases, which are enzymes that play a key role in the regulation of cell growth and division. By inhibiting these enzymes, this compound is able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has also been found to exhibit a variety of other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been found to exhibit antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Quinazolino[4,3-b]quinazolin-8-one in laboratory experiments is its potent antitumor activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on Quinazolino[4,3-b]quinazolin-8-one. One area of interest is in the development of new drugs that are based on the structure of this compound. By modifying the structure of this compound, it may be possible to create new compounds that exhibit even greater antitumor activity or have improved pharmacokinetic properties. Another area of research is in the development of new methods for synthesizing this compound that are more efficient or environmentally friendly. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Quinazolino[4,3-b]quinazolin-8-one involves a multi-step process that requires the use of various reagents and catalysts. One of the most common methods for synthesizing this compound is through the reaction of 2-aminobenzamide with acetic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. This reaction results in the formation of an intermediate compound, which is then cyclized to produce this compound.
Applications De Recherche Scientifique
Quinazolino[4,3-b]quinazolin-8-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propriétés
Formule moléculaire |
C15H9N3O |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
quinazolino[4,3-b]quinazolin-8-one |
InChI |
InChI=1S/C15H9N3O/c19-15-11-6-2-4-8-13(11)17-14-10-5-1-3-7-12(10)16-9-18(14)15/h1-9H |
Clé InChI |
MBXQOZNRJDGWHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3C=N2 |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)


![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)




![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)



